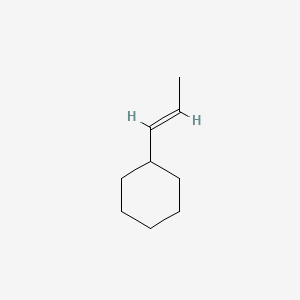

Cyclohexane, 1-propenyl-

Description

Significance in Contemporary Organic Chemistry and Synthesis

In modern organic chemistry, Cyclohexane (B81311), 1-propenyl- serves as a valuable intermediate and building block for the synthesis of more complex molecules. ontosight.ailookchem.com Its utility is primarily linked to the reactivity of its internal double bond. It is used in the synthesis of fragrances, pharmaceuticals, and agrochemicals. lookchem.com

A significant area of research involving this compound is its formation through the isomerization of its terminal alkene isomer, allylcyclohexane (B1217954). archive.org The conversion of readily available terminal alkenes into more thermodynamically stable internal alkenes is a synthetically important transformation. Research has focused on developing efficient catalytic systems for this purpose, utilizing metals like iron, nickel, and palladium. lookchem.com For example, iron-based complexes have been shown to promote this olefin transposition effectively. lookchem.com This isomerization is a key step because the resulting internal alkene, Cyclohexane, 1-propenyl-, can then undergo further functionalization. For instance, it can be a substrate in hydroformylation reactions to produce aldehydes like 2-Cyclohexyl-butanal and 3-Cyclohexyl-2-methylpropanal, which are valuable synthetic intermediates. lookchem.com

Furthermore, Cyclohexane, 1-propenyl- is a monomer in specialized polymerization reactions. Palladium and nickel diimine complexes have been demonstrated to catalyze the isomerization polymerization of alkenylcyclohexanes, including 1-propenylcyclohexane's precursor, allylcyclohexane. acs.orgresearchgate.net This process involves a "chain-walking" mechanism where the catalyst moves along the hydrocarbon chain, isomerizing the double bond and subsequently incorporating the monomer into a growing polymer chain. researchgate.net This advanced polymerization technique allows for the synthesis of polymers with precisely regulated structures, containing alternating trans-cyclohexane-1,4-diyl rings and oligomethylene spacers, which would be difficult to achieve through conventional methods. acs.org

Evolution of Research Perspectives and Methodological Advancements

Early research, such as a 1947 study, noted the thermal conversion of allylcyclohexane into propenylcyclohexane, highlighting a fundamental understanding of the isomerization process. archive.org The methods for inducing this shift were varied, including heating in the presence of catalysts like alumina (B75360) or palladium on charcoal. archive.org These early investigations laid the groundwork for understanding the relative stability of internal versus terminal alkenes.

The evolution of research has been marked by a shift from thermal or simple catalytic conversions to highly sophisticated and selective catalytic systems. The development of late-transition-metal complexes, particularly those based on palladium and nickel, has been a major advancement. researchgate.net Modern research focuses on achieving high levels of control over the reaction, such as regioselectivity (controlling the final position of the double bond) and stereoselectivity (controlling the geometry, i.e., E/Z isomerism, of the double bond). lookchem.com

A significant methodological leap has been the concept of "metal-walk" or "chain-walking" catalysis, which has gained prominence in recent decades. researchgate.net This strategy allows for the functionalization of C-H bonds that are distant from the initial point of catalyst interaction. Catalysts based on palladium, nickel, and more recently, earth-abundant metals like iron and cobalt, have been developed to facilitate these complex transformations. lookchem.comresearchgate.net In the context of alkenylcyclohexanes, this has led to the development of isomerization polymerization. For example, Pd-diimine complexes can catalyze the polymerization of these monomers to create polymers with unique, repeating trans-1,2-bis(methylene)cyclopentylene units, a structure achieved through the catalyst's ability to isomerize and cyclize the monomer during the polymerization process. researchgate.net

The analytical methods used to study these reactions have also evolved. While early work relied on physical properties like boiling point, contemporary studies utilize a suite of advanced spectroscopic techniques. High-resolution mass spectrometry and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy are now standard for characterizing reactants, products, and the intricate structures of resulting polymers. wiley-vch.deresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-prop-1-enyl]cyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHIMVFWYADCJJ-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5364-83-0 | |

| Record name | Cyclohexane, 1-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005364830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Strategies for Cyclohexane, 1 Propenyl

Direct Synthesis Approaches

Direct synthesis of 1-propenylcyclohexane is most commonly achieved through the isomerization of its alkene isomer, allylcyclohexane (B1217954). This process involves the migration of the double bond from the terminal position to an internal position. Another related approach involves the isomerization of allyl cyclohexyl ether to (1-propenoxy)cyclohexane, which contains the desired 1-propenyl group. These transformations are typically facilitated by transition metal complexes, particularly those based on ruthenium and iron.

The isomerization of allyl ethers to their corresponding 1-propenyl ethers is a well-established and versatile reaction. researchgate.netresearchgate.net This transformation is particularly valuable as 1-propenyl ethers are highly reactive monomers. researchgate.net The conversion is often quantitative, yielding the thermodynamically more stable internal alkene from the terminal allyl precursor. researchgate.netresearchgate.net Ruthenium complexes have proven to be exceptionally effective catalysts for this process. researchgate.net

Ruthenium complexes are highly efficient in catalyzing the double-bond migration in allyl ethers. researchgate.net Commonly used catalysts include [RuClH(CO)(PPh3)3] and systems generated in situ from precursors like {[RuCl2(cod)]x}. researchgate.netresearchgate.net The reaction is understood to proceed through a hydride mechanism, which involves the addition and subsequent elimination of a ruthenium-hydride (Ru-H) species to and from the alkene. researchgate.net This mechanism facilitates the intermolecular exchange of hydrogen atoms, leading to the migration of the double bond. researchgate.net Inspired by the ability of ruthenium to catalyze the isomerization of double bonds in molecules like allyl alcohols, various ruthenium-based systems have been developed to promote this transformation in different substrates. nih.govresearchgate.net

The efficiency and selectivity of the ruthenium-catalyzed isomerization are influenced by several factors, including the choice of catalyst, solvent, and additives. researchgate.netnih.gov For instance, high E/Z selectivity in the formation of 1-propenyl ethers can be achieved by using a catalytic system composed of [RuCl2(COD)]x with a phosphine (B1218219) (PR3) ligand, sometimes with the addition of inorganic hydrides. researchgate.net The optimization of reaction conditions is crucial for maximizing yield and selectivity. A study on a related Ru-catalyzed oxidative coupling reaction, which involves an initial isomerization step, highlights the importance of optimizing additives, oxidants, and solvents. nih.gov

Below is a table showing the optimization of conditions for a ruthenium-catalyzed reaction involving an isomerization step.

| Entry | Additive (20 mol%) | Oxidant (2 equiv.) | Solvent | Yield (%) |

| 1 | AgSbF6 | Cu(OAc)2 | DCE | 55 |

| 2 | AgSbF6 | Cu(OAc)2 | t-AmOH | 10 |

This table illustrates how changing the solvent from 1,2-dichloroethane (B1671644) (DCE) to tert-Amyl alcohol (t-AmOH) significantly impacts the reaction yield in a ruthenium-catalyzed process that includes olefin isomerization. nih.gov

Ruthenium-based catalysts can achieve exceptionally high efficiency, characterized by high turnover numbers (TON) and turnover frequencies (TOF). researchgate.net In some cases, effective TONs for Ru-catalyzed metathesis, a related olefin reaction, can reach as high as 600,000. researchgate.net The development of more advanced catalysts, such as the 2nd generation Grubbs' catalyst, has led to significantly higher TONs compared to earlier versions. researchgate.net For example, in the self-metathesis of 1-octene, the 2nd generation Grubbs' catalyst provided TONs five times higher than the 1st generation catalyst. researchgate.net The reaction temperature also plays a critical role; the highest TOF is often obtained at elevated temperatures (e.g., 45-80 °C), even though the maximum yield might be achieved at a lower temperature. researchgate.net

Olefin transposition, or isomerization, is a fundamental transformation that converts less stable terminal alkenes into more stable internal alkenes. researchgate.net This strategy is directly applicable to the synthesis of 1-propenylcyclohexane from allylcyclohexane. While various transition metals can catalyze this reaction, iron has emerged as an inexpensive and practical option. researchgate.netnih.gov

Iron-based catalysts offer a practical and cost-effective method for olefin isomerization. researchgate.net A highly effective protocol involves using commercially available iron precursors like Fe(acac)3 in the presence of a reductant such as a Grignard reagent (e.g., PhMgBr). researchgate.net This system can achieve rapid and complete conversion of allylarenes to propenylarenes at room temperature with high stereoselectivity. researchgate.net

More recent advancements have led to tunable and site-selective olefin transposition using a combination of an iron complex, a base, and a boryl compound. nih.gov The proposed mechanism for these iron-catalyzed processes involves the in situ formation of an iron-hydride species. nih.govresearchgate.net This active species then promotes the isomerization through a sequence of olefin insertion and β-hydride elimination steps. nih.govresearchgate.net This strategy allows for precise control over the final position of the double bond in both cyclic and acyclic systems. nih.gov

Olefin Transposition via Transition Metal Catalysis

Mechanistic Insights into Olefin Transposition

Olefin transposition, or the isomerization of alkenes, is a crucial reaction in organic synthesis that allows for the migration of a double bond along a carbon chain. This process is particularly relevant for converting more readily available alkene isomers into a thermodynamically less stable or more desired product. acs.org For a substrate like a substituted propenylcyclohexane, this could involve moving the double bond from one position to another within the propenyl side chain.

The mechanisms for olefin transposition are diverse and often catalyzed by transition metals. acs.org A common pathway involves a 1,3-hydrogen shift. Theoretical and experimental studies, particularly with ruthenium complexes, have investigated the cis-trans isomerization of olefins, which is a related process. These studies suggest that such isomerizations can occur through concerted, single-step mechanisms or via multi-step pathways that may involve ligand dissociation from the metal center. nih.govresearchgate.net For non-catalyzed reactions, high temperatures or photolytic conditions might be required to overcome the activation energy for such rearrangements. The specific mechanism and the resulting product distribution are highly dependent on the catalyst system and reaction conditions employed.

Addition Reactions to Cyclohexene (B86901) Derivatives

The propenyl group of Cyclohexane (B81311), 1-propenyl- contains a carbon-carbon double bond, making it susceptible to addition reactions. These reactions break the π-bond and form two new σ-bonds, effectively saturating the propenyl side chain.

Electrophilic Addition Mechanisms (e.g., Bromination) to Alkene Moieties

Electrophilic addition is a fundamental reaction of alkenes. The π-bond of the alkene acts as a nucleophile, attacking an electron-deficient species (an electrophile). A classic example is the addition of bromine (Br₂).

The mechanism for the bromination of an alkene like Cyclohexane, 1-propenyl- proceeds as follows:

Polarization and Electrophilic Attack : As a nonpolar Br₂ molecule approaches the electron-rich π-bond of the propenyl group, the π-cloud induces a dipole in the Br-Br bond. chemguide.co.uk The π electrons then attack the slightly positive bromine atom, displacing a bromide ion (Br⁻). docbrown.info

Formation of a Bromonium Ion : Instead of forming a simple carbocation, the reaction proceeds through a cyclic bromonium ion intermediate. In this three-membered ring, the bromine atom is bonded to both carbons of the original double bond, and carries a formal positive charge. chemguide.co.ukchemguide.net This intermediate is significant because it dictates the stereochemical outcome of the reaction.

Nucleophilic Attack : The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion. chemguide.net This attack occurs from the side opposite to the bromine bridge, leading to the opening of the ring and the formation of a vicinal dibromide. chemguide.co.uk

This two-step process results in the addition of two bromine atoms across the double bond of the propenyl group. chemguide.net

Stereochemical Outcomes in Addition Reactions

The stereochemistry of addition reactions describes the three-dimensional arrangement of the atoms in the product. Additions can be classified as syn (when both new substituents add to the same face of the double bond) or anti (when they add to opposite faces). masterorganicchemistry.comchemistrysteps.com

Anti-addition : The bromination of alkenes is a classic example of an anti-addition. wikipedia.org The mechanism proceeds through the cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion must occur from the face opposite the bulky bromine bridge, resulting exclusively in the anti-addition product. wikipedia.orgstudy.com

Syn-addition : In contrast, reactions like catalytic hydrogenation (addition of H₂) or dihydroxylation with osmium tetroxide result in syn-addition. In catalytic hydrogenation, the alkene adsorbs onto the surface of a metal catalyst (like palladium), and both hydrogen atoms are delivered to the same face of the double bond. study.com

Mixed Syn and Anti-addition : Some reactions, such as the addition of hydrogen halides (e.g., HBr), can proceed through a carbocation intermediate (if a bridged ion is not formed). This planar intermediate can be attacked by the nucleophile from either face, leading to a mixture of syn and anti products. masterorganicchemistry.comstudy.com

The stereochemical outcome is therefore highly dependent on the reaction mechanism.

| Reaction Type | Reagent(s) | Typical Intermediate | Stereochemical Outcome |

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | Anti-addition |

| Hydrohalogenation | HBr, HCl | Carbocation | Mixture of syn and anti |

| Catalytic Hydrogenation | H₂, Pd/C | Alkene on catalyst surface | Syn-addition |

| Dihydroxylation | OsO₄, then NaHSO₃ | Osmate ester | Syn-addition |

Indirect Synthesis via Functional Group Interconversions and Ring Modifications

Indirect methods for synthesizing Cyclohexane, 1-propenyl- involve either constructing the cyclohexane ring with a suitable side chain for later modification or starting with a pre-existing cyclohexane derivative and elaborating it to form the propenyl group.

Strategies Involving Cyclohexane Ring Construction or Modification

The Diels-Alder reaction is a powerful tool for forming six-membered rings, making it a viable strategy for constructing the core cyclohexane structure. wikipedia.orgbyjus.com This pericyclic reaction involves the cycloaddition of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative. byjus.comlibretexts.org

The reaction is a concerted, single-step process that occurs through a cyclic transition state. libretexts.orglibretexts.org By choosing an appropriate diene and a dienophile containing a precursor to the propenyl group, one could construct a substituted cyclohexene. Subsequent reduction of the ring's double bond would yield the desired cyclohexane skeleton, which could then be further modified to generate the target molecule. The high degree of regio- and stereocontrol offered by the Diels-Alder reaction makes it a synthetically valuable approach. wikipedia.org

Elaboration of Cyclohexane Derivatives to Introduce the Propenyl Moiety

A more common and direct approach involves modifying a functional group on a pre-existing cyclohexane ring.

The Wittig Reaction : One of the most effective methods for alkene synthesis is the Wittig reaction. mnstate.edu This reaction involves a phosphorus ylide (the Wittig reagent) and an aldehyde or ketone. umass.edu To synthesize Cyclohexane, 1-propenyl-, one could start with cyclohexanecarboxaldehyde. Reaction with the appropriate phosphorus ylide, ethylidenetriphenylphosphorane (Ph₃P=CHCH₃), would yield the target alkene and triphenylphosphine (B44618) oxide as a byproduct. umass.edu The Wittig reaction is highly reliable because it forms the double bond at a specific, unambiguous location. mnstate.edu

Elimination Reactions : Another strategy is to use elimination reactions. A suitable starting material would be a cyclohexane derivative with a three-carbon side chain containing a leaving group, such as 1-(1-bromopropyl)cyclohexane or cyclohexyl ethyl ketone.

Dehydrohalogenation : Treating 1-(1-bromopropyl)cyclohexane with a strong, non-nucleophilic base would induce an E2 elimination, removing HBr and forming the propenyl double bond.

From Alcohols : Dehydration of 1-cyclohexyl-1-propanol (B103207) using a strong acid catalyst would also lead to the formation of the alkene via an E1 or E2 mechanism, depending on the alcohol's structure and reaction conditions.

These functional group interconversion strategies provide versatile and often high-yielding pathways to Cyclohexane, 1-propenyl- from readily available starting materials.

Reaction Mechanisms and Reactivity Studies of Cyclohexane, 1 Propenyl

Mechanistic Investigations of Alkene Reactivity

The propenyl group attached to the cyclohexane (B81311) ring is the primary site of chemical reactivity, undergoing a variety of transformations typical of alkenes.

Polymerization Processes

While specific studies on the homopolymerization of Cyclohexane, 1-propenyl- are not extensively documented, its structural similarity to other vinyl- and propenyl-substituted cyclic monomers allows for the extrapolation of potential polymerization behaviors.

Anionic polymerization, initiated by strong bases or organometallic compounds, proceeds via the formation of a carbanionic propagating species. For a monomer like Cyclohexane, 1-propenyl-, the initiation would involve the addition of the initiator (e.g., n-butyllithium) to the double bond, generating a resonance-stabilized allylic carbanion.

The stereoregularity of the resulting polymer is highly dependent on the reaction conditions, including the solvent, counter-ion, and temperature. In non-polar solvents like cyclohexane, the propagating chain ends tend to associate, which can influence the stereochemistry of monomer insertion. For analogous systems, such as the anionic polymerization of 1-vinylcyclohexene in cyclohexane, well-controlled polymerizations have been achieved, yielding polymers with controlled molecular weights. researchgate.net The microstructure of the resulting polymer from Cyclohexane, 1-propenyl- would be a key area of investigation, with the potential for isotactic, syndiotactic, or atactic structures depending on the specific polymerization conditions employed.

Table 1: Factors Influencing Stereoregularity in Anionic Polymerization

| Factor | Influence on Stereoregularity |

| Solvent Polarity | Polar solvents can solvate the counter-ion, leading to a "freer" carbanion and potentially different stereocontrol compared to non-polar solvents where ion-pairing is more significant. |

| Counter-ion | The size and nature of the counter-ion (e.g., Li+, Na+, K+) affect the geometry of the propagating chain end and its association state, thereby influencing the stereochemistry of monomer addition. |

| Temperature | Lower temperatures generally favor a higher degree of stereoregularity by reducing chain mobility and enhancing the influence of the counter-ion on the transition state. |

| Monomer Structure | The steric bulk of the cyclohexyl group would play a significant role in directing the approach of the incoming monomer unit, influencing the resulting tacticity of the polymer chain. |

This table provides a general overview of factors that would influence the stereoregularity of the anionic polymerization of Cyclohexane, 1-propenyl- based on established principles of anionic polymerization.

Photoinitiated cationic polymerization is initiated by the generation of a strong acid upon UV irradiation of a photoinitiator. This acid then protonates the alkene double bond of Cyclohexane, 1-propenyl-, creating a carbocation that propagates the polymerization.

Cyclopolymerization is a process that typically involves the polymerization of non-conjugated dienes to form polymers containing cyclic repeating units. As Cyclohexane, 1-propenyl- is a mono-unsaturated compound, it would not undergo cyclopolymerization in the traditional sense. This type of polymerization is characteristic of 1,5- or 1,6-dienes, which can form five- or six-membered rings, respectively, during the propagation step.

Electrophilic Addition Pathways

The electron-rich double bond of Cyclohexane, 1-propenyl- is susceptible to attack by electrophiles. These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. savemyexams.comyoutube.com

A key aspect of these reactions is their regioselectivity, which is governed by Markovnikov's rule. The addition of a protic acid (HX) to the double bond will result in the proton adding to the carbon atom that is already bonded to more hydrogen atoms, leading to the formation of the more stable secondary carbocation adjacent to the cyclohexane ring. The subsequent attack by the nucleophile (X⁻) on this carbocation yields the final product.

The addition of halogens (e.g., Br₂, Cl₂) proceeds through a different intermediate, a cyclic halonium ion. libretexts.orglibretexts.org The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in anti-addition products.

Table 2: Predicted Products of Electrophilic Addition to Cyclohexane, 1-propenyl-

| Reagent | Intermediate | Major Product | Regioselectivity | Stereochemistry |

| HBr | Secondary Carbocation | 1-Bromo-1-cyclohexylpropane | Markovnikov | Racemic mixture |

| Br₂ in CCl₄ | Bromonium ion | 1,2-Dibromo-1-cyclohexylpropane | N/A | Anti-addition |

| H₂O / H⁺ | Secondary Carbocation | 1-Cyclohexylpropan-1-ol | Markovnikov | Racemic mixture |

This table outlines the expected major products and stereochemical outcomes for the electrophilic addition to Cyclohexane, 1-propenyl- based on established mechanistic principles.

Catalytic Functionalization Mechanisms

The double bond of Cyclohexane, 1-propenyl- can be functionalized through various catalytic processes, including epoxidation and hydroformylation.

Catalytic epoxidation, often carried out with peroxy acids or metal-based catalysts in the presence of an oxidant like hydrogen peroxide, would convert the double bond into an epoxide ring. mdpi.com The mechanism typically involves the transfer of an oxygen atom from the oxidizing agent to the alkene. The stereochemistry of the epoxidation is generally syn, meaning the oxygen atom adds to one face of the double bond.

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. mdpi.comnih.govuva.nlresearchgate.net This reaction is catalyzed by transition metal complexes, most commonly of cobalt or rhodium. The catalytic cycle is complex, involving steps such as ligand dissociation, olefin coordination, migratory insertion, CO insertion, and hydrogenolysis. For an unsymmetrical alkene like Cyclohexane, 1-propenyl-, hydroformylation can lead to two isomeric aldehyde products. The regioselectivity (linear vs. branched aldehyde) is a critical aspect and can be controlled by the choice of catalyst, ligands, and reaction conditions.

Isomerization and Rearrangement Mechanisms

The isomerization and rearrangement of Cyclohexane, 1-propenyl-, an unsaturated hydrocarbon, are governed by fundamental principles of organic chemistry, including the relative stability of alkenes and carbocation intermediates. These reactions can be initiated thermally, photochemically, or through catalysis.

Olefin isomerization involves the migration of the double bond within the propenyl side chain. For Cyclohexane, 1-propenyl-, this would primarily involve the interconversion between the 1-propenyl (C=C at the first carbon of the chain) and 2-propenyl (allyl) or 3-propenyl isomers. This process is often catalyzed by acids, bases, or transition metals.

A key mechanism for this type of isomerization is the hydride shift . In an acid-catalyzed pathway, protonation of the double bond forms a secondary carbocation. A subsequent 1,2-hydride shift can occur, moving a hydrogen atom with its pair of electrons from an adjacent carbon to the positively charged carbon. masterorganicchemistry.com This process is driven by the formation of a more stable carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com For instance, a secondary carbocation may rearrange to a more stable tertiary carbocation if the molecular structure allows. masterorganicchemistry.com The deprotonation of the newly formed carbocation then yields the isomerized alkene.

Another potential intermediate in such rearrangements is an allyl hydride species. While less common than carbocationic pathways, this can be relevant in metal-catalyzed isomerizations. In these mechanisms, a transition metal can coordinate to the double bond and facilitate the transfer of a hydrogen atom, leading to the repositioning of the double bond.

The relative stability of the resulting isomers plays a significant role in the equilibrium position of the reaction. Generally, more substituted alkenes are more thermodynamically stable (Zaitsev's rule).

Intramolecular hydrogen transfer, also known as an intramolecular hydrogen shift, is a fundamental reaction type where a hydrogen atom moves from one part of a molecule to another. These reactions are crucial in various chemical processes, including photochemistry, mass spectrometry, and enzymatic reactions. youtube.comrsc.org

In systems related to Cyclohexane, 1-propenyl-, particularly those with carbonyl groups or photo-excited states, intramolecular hydrogen abstraction is a well-documented phenomenon. youtube.com For example, in the Norrish Type II reaction of ketones, a γ-hydrogen is abstracted by the excited carbonyl oxygen via a six-membered cyclic transition state. youtube.com

While Cyclohexane, 1-propenyl- itself does not have a carbonyl group, similar principles apply in radical-mediated reactions or under high-energy conditions. A hydrogen atom from the cyclohexane ring could be transferred to a radical center on the propenyl chain, or vice versa. The favorability of such a transfer depends on the stability of the resulting radical and the steric accessibility of the hydrogen atom. For instance, tertiary C-H bonds are weaker and more susceptible to abstraction than secondary or primary C-H bonds. youtube.com Recent studies have also highlighted the role of intramolecular hydrogen bonds in facilitating charge and electron transfer over significant distances within a molecule. nih.govrsc.org

| Reaction Type | Key Features | Relevant Systems |

| Norrish Type II | Intramolecular γ-hydrogen abstraction by an excited carbonyl group. | Ketones with accessible γ-hydrogens. |

| 1,5-Hydride Shift | Transfer of a hydride ion between atoms separated by four other atoms, often in cyclic transition states. | Pericyclic reactions, biosynthesis. |

| Radical-Mediated Transfer | Hydrogen atom abstraction by a radical center within the same molecule. | Combustion, pyrolysis, atmospheric chemistry. |

The cyclohexane ring is generally stable, but under high-energy conditions such as pyrolysis or in the presence of potent radical initiators, ring-opening can occur. arxiv.org The process typically begins with the abstraction of a hydrogen atom from the ring, forming a cyclohexyl radical. researchgate.net This radical can then undergo β-scission, a process where the C-C bond beta to the radical center breaks, leading to a ring-opened alkenyl radical. researchgate.netresearchgate.net For example, the pyrolysis of cyclohexane itself leads to the formation of 1-hexene (B165129) as a primary product. mdpi.comosti.gov

Conversely, cyclization reactions can occur from suitable open-chain precursors. In the context of Cyclohexane, 1-propenyl-, a reverse reaction is less likely under normal conditions. However, related mechanisms are seen in the cyclization of long-chain unsaturated radicals, where the radical end of a chain attacks a double bond within the same molecule to form a cyclic radical.

Radical-induced ring-opening is a key step in the combustion and decomposition of cyclic hydrocarbons. researchgate.net The stability of the resulting open-chain radical is a significant driving force for this process.

The study of thermal rearrangements in cyclopropyl-propenyl systems provides insight into concerted molecular reorganizations. The thermal isomerization of cyclopropane (B1198618) to propene is a classic example of such a reaction. researchgate.net This process is believed to proceed through a trimethylene diradical intermediate. researchgate.netacs.org

In systems containing a cyclopropyl (B3062369) group adjacent to a double bond (vinylcyclopropanes), a characteristic rearrangement is the vinylcyclopropane (B126155) rearrangement, which leads to a cyclopentene. This reaction involves the cleavage of the cyclopropane ring and the formation of a new five-membered ring.

Thermal stereomutation refers to the change in stereochemistry at a chiral center upon heating. In substituted cyclopropanes, this can occur via the temporary cleavage of a C-C bond to form a diradical, which can then re-close in a different stereochemical configuration. osti.govacs.org The activation energies for these processes are typically high, reflecting the strength of the C-C bonds in the cyclopropane ring. researchgate.net

| System | Rearrangement Type | Typical Product(s) | Key Intermediate |

| Cyclopropane | Isomerization | Propene | Trimethylene diradical |

| Vinylcyclopropane | Ring Enlargement | Cyclopentene | Diradical |

| Substituted Cyclopropanes | Stereomutation (cis-trans isomerization) | Stereoisomers | Diradical |

Oxidative and Pyrolytic Pathways

The behavior of Cyclohexane, 1-propenyl- under oxidative and pyrolytic conditions is largely dictated by the chemistry of its constituent parts: the stable cyclohexane ring and the reactive propenyl group.

The low-temperature oxidation of hydrocarbons like cyclohexane proceeds through a complex radical chain mechanism. researchbib.comresearchgate.netect-journal.kz The process is initiated by the formation of a cyclohexyl radical, which then reacts with molecular oxygen (O₂) to form a cyclohexylperoxy radical (c-C₆H₁₁OO•). researchgate.net

This peroxy radical can then undergo a series of reactions that are characteristic of low-temperature combustion chemistry:

Intramolecular H-abstraction: The peroxy radical can abstract a hydrogen atom from another part of the molecule to form a hydroperoxyalkyl radical (•c-C₆H₁₀OOH). researchgate.net

Second O₂ Addition: The hydroperoxyalkyl radical can add another O₂ molecule, leading to the formation of a hydroperoxy-peroxy radical. researchbib.com

Decomposition: These oxygenated intermediates can decompose to form a variety of products, including cyclic ethers, ketones (like cyclohexanone), and smaller, ring-opened species. researchgate.net

The presence of the propenyl group in Cyclohexane, 1-propenyl- introduces additional reaction pathways. The double bond is susceptible to attack by radicals, particularly OH•, leading to the formation of various oxygenated intermediates. The allylic hydrogens on the propenyl chain are also relatively easy to abstract, creating a resonance-stabilized allylic radical, which can then participate in the oxidation chain. The competition between reaction pathways involving the cyclohexane ring and the propenyl side chain will depend on the specific reaction conditions, such as temperature and pressure. researchgate.net

Transition Metal-Catalyzed Oxidation Processes

The presence of a propenyl group in "Cyclohexane, 1-propenyl-" introduces two primary sites for transition metal-catalyzed oxidation: the carbon-carbon double bond and the allylic C-H bonds. The selectivity of these oxidation reactions is highly dependent on the catalyst, oxidant, and reaction conditions.

Allylic Oxidation: The allylic positions of the propenyl group are susceptible to oxidation, leading to the formation of unsaturated alcohols and ketones. This process often proceeds via a radical mechanism. For instance, in the oxidation of cyclohexene (B86901), a related cyclic olefin, various transition metal catalysts have been shown to promote the formation of allylic oxidation products. researchgate.netmdpi.com The reaction is believed to involve the formation of a cyclohexenyl radical, which then reacts with oxygen to form a hydroperoxide. This intermediate can then be converted to 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one. The regioselectivity of this reaction is influenced by the bond-dissociation energies of the available allylic C-H bonds and the steric accessibility of the oxidation site. beilstein-journals.orgbeilstein-journals.org

Epoxidation: The double bond of the propenyl group can be epoxidized using various transition metal catalysts and oxidants. However, controlling the selectivity between epoxidation and allylic oxidation can be challenging. researchgate.net The choice of catalyst and oxidant plays a crucial role in directing the reaction towards the desired product.

The product distribution in the oxidation of cyclohexene, a model substrate, provides insight into the potential products from the oxidation of "Cyclohexane, 1-propenyl-".

Table 1: Product Distribution in the Aerobic Oxidation of Cyclohexene with a TiZrCo Catalyst

| Product | Selectivity (%) |

| 2-Cyclohexen-1-one | 57.6 |

| 2-Cyclohexen-1-ol | Varies |

| Cyclohexene oxide | Varies |

| Other byproducts | Varies |

Data adapted from a study on the aerobic oxidation of cyclohexene. The specific selectivities for all products were not detailed in the abstract. mdpi.com

Pyrolysis and Dissociation Mechanisms under High Temperature and Pressure

The pyrolysis of cyclohexane is initiated by the unimolecular isomerization to 1-hexene, followed by a cascade of radical reactions. acs.orgacs.org The dominant consumption pathway, however, involves hydrogen abstraction by radicals such as hydrogen atoms and methyl radicals. acs.org For alkyl-substituted cyclohexanes, the side chain can also significantly influence the decomposition pathways.

For "Cyclohexane, 1-propenyl-", the following dissociation mechanisms are plausible:

Ring Opening: Similar to cyclohexane, the cyclohexane ring can undergo C-C bond cleavage to form a diradical, which can then isomerize or fragment.

Side Chain Fission: The propenyl side chain can undergo C-C bond cleavage. The allylic C-C bond is relatively weak and prone to homolytic cleavage, which would lead to the formation of a cyclohexyl radical and a propenyl radical.

Retro-Diels-Alder Reaction: If the propenyl group introduces unsaturation within the ring through isomerization, a retro-Diels-Alder reaction could become a viable decomposition pathway.

Kinetic data from the pyrolysis of cyclohexane illustrates the conditions under which these reactions occur.

Table 2: Kinetic Data for Cyclohexane Pyrolysis

| Temperature (K) | Pressure (MPa) | Conversion (%) |

| 913 - 1073 | 0.17 | 2 - 95 |

Data from a study on the pyrolysis of undiluted cyclohexane in a continuous flow tubular reactor. acs.org

Elimination Reactions (e.g., E1 Mechanism in Related Alcohols)

To understand the potential elimination reactions related to "Cyclohexane, 1-propenyl-", we can examine the dehydration of a corresponding tertiary alcohol, 1-(1-propenyl)cyclohexanol. This reaction would proceed through an E1 (Elimination, Unimolecular) mechanism.

The E1 mechanism is a two-step process:

Formation of a Carbocation: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the departure of a water molecule to form a tertiary carbocation. This is the slow, rate-determining step. libretexts.orglibretexts.org The stability of the tertiary carbocation makes this step favorable.

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new π bond, resulting in an alkene.

In the case of 1-(1-propenyl)cyclohexanol, the initial carbocation is tertiary and allylic, which is a highly stabilized intermediate. Deprotonation can occur from the cyclohexane ring or from the propenyl side chain, potentially leading to a mixture of diene products. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. libretexts.org

The rate of an E1 reaction is dependent on the concentration of the substrate but not the base, as the formation of the carbocation is the rate-determining step. masterorganicchemistry.com The rate is also influenced by the stability of the carbocation formed; tertiary alcohols react faster than secondary alcohols. iitk.ac.in

Table 3: General Characteristics of the E1 Mechanism

| Factor | Influence on E1 Reactions |

| Substrate | Tertiary > Secondary (Primary is unlikely) |

| Base | Weak base is sufficient |

| Leaving Group | Good leaving group is required |

| Solvent | Polar protic solvents favor the reaction |

| Regioselectivity | Follows Zaitsev's rule (most substituted alkene is major product) |

Theoretical and Computational Chemistry Studies on Cyclohexane, 1 Propenyl

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the properties of molecules at the atomic and electronic levels. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide valuable insights into the electronic structure, bonding, and conformational energetics of molecules like Cyclohexane (B81311), 1-propenyl-.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of Cyclohexane, 1-propenyl- would involve the examination of its molecular orbitals (MOs), electron density distribution, and the nature of the chemical bonds.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In 1-propenyl-cyclohexane, the HOMO is expected to be localized primarily on the carbon-carbon double bond of the propenyl group, as the π-electrons are the most loosely held. The LUMO would likely be the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and its electronic transition properties.

Electron Density and Bonding: Analysis of the electron density would reveal the distribution of charge throughout the molecule. The covalent bonds within the cyclohexane ring are standard carbon-carbon and carbon-hydrogen single bonds. The 1-propenyl substituent introduces a carbon-carbon double bond, which is characterized by a higher electron density compared to the single bonds. Techniques such as Natural Bond Orbital (NBO) analysis could be employed to quantify the hybridization of the atoms and the nature of the bonding and antibonding interactions. This would likely show sp3 hybridization for the cyclohexane carbons and sp2 hybridization for the carbons involved in the double bond of the propenyl group.

A hypothetical data table summarizing expected findings from an electronic structure analysis is presented below. Please note that these are representative values based on similar molecules and not from actual calculations on Cyclohexane, 1-propenyl-.

| Property | Expected Finding |

| HOMO Energy | Relatively high, localized on the C=C bond |

| LUMO Energy | Relatively low, localized on the C=C bond |

| HOMO-LUMO Gap | Moderate, indicative of a stable molecule |

| Electron Density | Highest around the C=C double bond |

| C=C Bond Order | Approximately 2 |

| C-C (ring) Bond Order | Approximately 1 |

Conformational Analysis and Energy

The conformational landscape of Cyclohexane, 1-propenyl- is primarily determined by the chair conformations of the cyclohexane ring and the orientation of the 1-propenyl substituent.

Chair Conformations: The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. For a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two positions are interconvertible through a process known as a ring flip.

Axial vs. Equatorial Conformers: In the case of 1-propenyl-cyclohexane, the 1-propenyl group can be in either an axial or an equatorial position. It is a well-established principle that substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric hindrance. An axial substituent experiences 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, which are repulsive and destabilizing.

Therefore, the equatorial conformer of 1-propenyl-cyclohexane is expected to be significantly more stable than the axial conformer. The energy difference between these two conformers (ΔE = E_axial - E_equatorial) would be positive, with the magnitude depending on the effective steric bulk of the 1-propenyl group.

Rotational Isomers: The 1-propenyl group itself can exhibit different rotational isomers (rotamers) around the single bond connecting it to the cyclohexane ring. A computational study would involve rotating this bond to identify the most stable rotational conformations for both the axial and equatorial isomers and to determine the energy barriers for rotation.

A hypothetical data table summarizing the expected relative energies of the major conformers is provided below. The energy values are illustrative and based on trends observed for other substituted cyclohexanes.

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| A | Equatorial | 0.0 (most stable) |

| B | Axial | > 2.0 |

Q & A

How can 1-propenyl cyclohexane be synthesized, and what analytical methods validate its structural purity?

Basic Research Focus

1-Propenyl cyclohexane (C₉H₁₆, CAS 5364-83-0) is typically synthesized via alkylation of cyclohexane with propenyl halides or through dehydrogenation of cyclohexylpropane derivatives . Characterization employs gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to resolve substituent positions (e.g., propenyl group orientation on the cyclohexane ring). Conformational analysis via density functional theory (DFT) calculations can predict dominant chair or twist-boat conformers influenced by steric effects of the propenyl group .

What are the dominant reaction pathways for 1-propenyl cyclohexane during high-temperature combustion?

Advanced Research Focus

Under high-temperature conditions (>800 K), 1-propenyl cyclohexane undergoes H-abstraction at the allylic C-H bonds, forming resonance-stabilized radicals. Subsequent β-scission generates smaller alkenes (e.g., propene) and cyclohexene intermediates, which further decompose to benzene via ring-opening or dehydrogenation . Computational studies using JetSurF 2.0 mechanisms reveal competing pathways: direct C-C bond cleavage vs. isomerization to cyclic ethers or ketones . Experimental validation via shock tube or laminar flame speed measurements quantifies rate constants for these pathways .

How do kinetic models address discrepancies in predicting 1-propenyl cyclohexane decomposition products?

Advanced Research Focus

Current kinetic models (e.g., JetSurF 2.0) struggle to resolve isomer-specific branching ratios due to uncertainties in pericyclic reaction barriers (e.g., [3,3]-sigmatropic shifts) and pressure-dependent unimolecular decomposition rates . For example, conflicting experimental data on cyclohexane oxidation intermediates (e.g., cyclohexene vs. cyclohexadiene) suggest missing pathways in models . Advanced master equation simulations (e.g., RRKM theory) and synchrotron-based photoionization mass spectrometry (SVUV-PEPICO) are critical for resolving these contradictions .

How can researchers reconcile conflicting product distributions in low-temperature oxidation (LTO) of 1-propenyl cyclohexane?

Data Contradiction Analysis

Discrepancies in LTO product yields (e.g., ketones vs. alcohols) arise from competing chain-branching and termination reactions influenced by O₂ concentration and temperature gradients. For cyclohexane derivatives, jet-stirred reactor (JSR) experiments at 560–620 K reveal that propenyl substituents enhance QOOH-cyclic ether formation , but isomer-selective detection requires ultraviolet photoelectron spectroscopy for unambiguous identification . Coupling experimental data with CASSCF/CBS-QB3 calculations validates proposed intermediates like 1-propenyl cyclohexane hydroperoxides .

What role does conformational flexibility play in the reactivity of 1-propenyl cyclohexane?

Basic Research Focus

The propenyl group destabilizes the chair conformation of cyclohexane, favoring twist-boat conformers that expose allylic C-H bonds for abstraction . This steric effect increases reactivity toward electrophilic or radical species. Molecular dynamics simulations show that substituent orientation (axial vs. equatorial) modulates activation energies for ring-opening reactions by ~5–10 kJ/mol .

What experimental setups are optimal for studying 1-propenyl cyclohexane in low-temperature oxidation (LTO)?

Advanced Methodological Design

LTO mechanisms are best studied using jet-stirred reactors (JSRs) coupled with synchrotron vacuum ultraviolet photoionization (SVUV-PEPICO) to detect elusive intermediates (e.g., cyclic ethers, keto-hydroperoxides) . For kinetic parameter extraction, rapid compression machines (RCMs) provide ignition delay data at 650–900 K, while high-pressure laminar flames quantify soot precursors like benzene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.